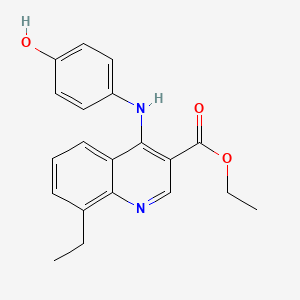
MFCD03268026
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD03268026” is known as Microposit MF-CD-26. It is primarily used as a developer in photolithography processes, which are essential in the manufacturing of semiconductor devices. This compound is a liquid solution containing tetramethylammonium hydroxide, which is a strong base and plays a crucial role in the development process by selectively dissolving exposed photoresist.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microposit MF-CD-26 is prepared by dissolving tetramethylammonium hydroxide in water. The concentration of tetramethylammonium hydroxide in the solution is typically around 2.38%. The preparation involves careful control of the pH and temperature to ensure the stability and effectiveness of the developer solution.
Industrial Production Methods
In industrial settings, the production of Microposit MF-CD-26 involves large-scale mixing and dilution processes. The tetramethylammonium hydroxide is sourced in bulk and dissolved in deionized water under controlled conditions. The solution is then filtered to remove any impurities and packaged in containers suitable for use in cleanroom environments.
Chemical Reactions Analysis
Types of Reactions
Microposit MF-CD-26 primarily undergoes basic reactions due to the presence of tetramethylammonium hydroxide. The key reactions include:
Neutralization: Reacts with acids to form salts and water.
Hydrolysis: Can hydrolyze esters and amides under basic conditions.
Saponification: Reacts with fats and oils to produce soap and glycerol.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Esters and Amides: Various organic esters and amides.
Fats and Oils: Triglycerides from natural sources.
Major Products Formed
Salts: Tetramethylammonium chloride, tetramethylammonium sulfate.
Alcohols and Carboxylates: From hydrolysis of esters.
Soap and Glycerol: From saponification of fats and oils.
Scientific Research Applications
Microposit MF-CD-26 is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its applications include:
Semiconductor Manufacturing: Used in the development of photoresist patterns on silicon wafers.
Microfabrication: Essential in the production of microelectromechanical systems (MEMS).
Analytical Chemistry: Used in various analytical techniques to develop and analyze samples.
Biological Research: Employed in the preparation of biological samples for imaging and analysis.
Mechanism of Action
The primary mechanism of action of Microposit MF-CD-26 involves the selective dissolution of exposed photoresist. The tetramethylammonium hydroxide in the solution acts as a strong base, breaking down the polymer chains in the photoresist and allowing it to be washed away. This process is highly selective, ensuring that only the exposed areas of the photoresist are removed, leaving the unexposed areas intact.
Comparison with Similar Compounds
Microposit MF-CD-26 is unique due to its specific formulation and concentration of tetramethylammonium hydroxide. Similar compounds include:
Microposit MF-319: Another developer used in photolithography with a different concentration of tetramethylammonium hydroxide.
AZ Developer: A developer used in photolithography with a different chemical composition.
Shipley 2401: A developer with similar applications but different formulation.
Microposit MF-CD-26 stands out due to its optimized concentration and formulation, which provides excellent performance in the development of photoresist patterns.
Properties
IUPAC Name |
ethyl 8-ethyl-4-(4-hydroxyanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-13-6-5-7-16-18(13)21-12-17(20(24)25-4-2)19(16)22-14-8-10-15(23)11-9-14/h5-12,23H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMULDHOHNYIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














